molecular formula C12H14N2O2S B11776549 3-(Ethylsulfonyl)-4-(p-tolyl)-1H-pyrazole

3-(Ethylsulfonyl)-4-(p-tolyl)-1H-pyrazole

Cat. No.: B11776549
M. Wt: 250.32 g/mol
InChI Key: LQUVYMOPZGFLHT-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-4-(p-tolyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethylsulfonyl group and a p-tolyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)-4-(p-tolyl)-1H-pyrazole typically involves the reaction of p-tolylhydrazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

    Step 1:

    p-Tolylhydrazine reacts with ethylsulfonyl chloride in the presence of triethylamine.

    Step 2: The reaction mixture is stirred at low temperatures (0-5°C) for several hours.

    Step 3: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

For industrial-scale production, the process is scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-4-(p-tolyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(Ethylsulfonyl)-4-(p-tolyl)-1H-pyrazole has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-4-(p-tolyl)-1H-pyrazole involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)-4-(p-tolyl)-1H-pyrazole
  • 3-(Ethylsulfonyl)-4-(m-tolyl)-1H-pyrazole
  • 3-(Ethylsulfonyl)-4-(o-tolyl)-1H-pyrazole

Uniqueness

3-(Ethylsulfonyl)-4-(p-tolyl)-1H-pyrazole is unique due to the specific positioning of the ethylsulfonyl and p-tolyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

5-ethylsulfonyl-4-(4-methylphenyl)-1H-pyrazole

InChI

InChI=1S/C12H14N2O2S/c1-3-17(15,16)12-11(8-13-14-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

LQUVYMOPZGFLHT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=NN1)C2=CC=C(C=C2)C

Origin of Product

United States

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